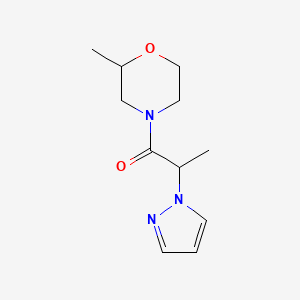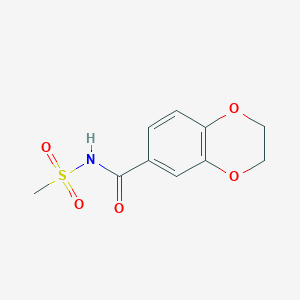
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a synthetic compound that belongs to the class of pyrazolones, which are known for their anti-inflammatory and analgesic properties. In
Wirkmechanismus
The mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are known to play a role in inflammation and pain. 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has also been found to selectively bind to cancer cells, which may be due to its chemical structure and the presence of functional groups that allow for specific interactions with cancer cells.
Biochemical and Physiological Effects:
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has been found to exhibit anti-inflammatory and analgesic effects in various animal models, indicating its potential use as a drug for the treatment of pain and inflammation. It has also been found to selectively bind to cancer cells, suggesting its potential use as a diagnostic tool for cancer. However, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research studies. It has also been reported to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, the limitations of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one include its limited solubility in water, which may affect its bioavailability and the need for further research to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one. One potential direction is the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one. Another potential direction is the use of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells. Furthermore, the synthesis of other pyrazolone derivatives using 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one as a starting material may lead to the development of new compounds with potential applications in various fields. Finally, further research is needed to fully understand the mechanism of action and physiological effects of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one, which may lead to the development of new drugs and diagnostic tools.
Synthesemethoden
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction of 2-methyl-4-chloromorpholine with 1-pyrazol-1-ylpropan-1-one in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one. This synthesis method has been reported in various research articles and is considered reliable.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has been found to have potential applications in various scientific research studies. It has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has also been studied for its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells. Furthermore, 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has been used in the synthesis of other compounds, such as pyrazolone derivatives, which have been studied for their potential applications in various fields, including medicine, agriculture, and materials science.
Eigenschaften
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-8-13(6-7-16-9)11(15)10(2)14-5-3-4-12-14/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXEMURCFFALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)


![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)